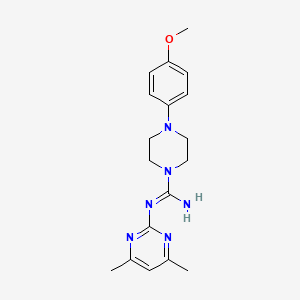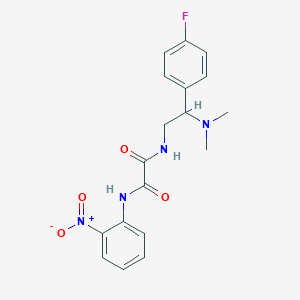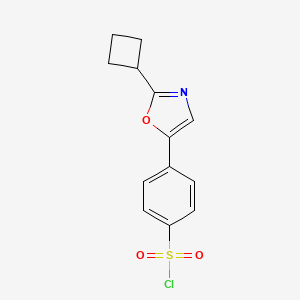
4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(2-Cyclobutyloxazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound. It is a derivative of benzenesulfonyl chloride, which is a colorless to slightly yellow solid . Benzenesulfonyl chloride is used to make dyes and other chemicals .
Synthesis Analysis
The synthesis of benzenesulfonyl chloride involves the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . The synthesis of sulfanilamide, a sulfa drug, illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution .Molecular Structure Analysis
The molecular formula of benzenesulfonyl chloride is C6H5ClO2S . It has an average mass of 176.621 Da and a monoisotopic mass of 175.969879 Da .Chemical Reactions Analysis
Benzenesulfonyl chloride is involved in electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Physical And Chemical Properties Analysis
Benzenesulfonyl chloride is a colorless to slightly yellow solid that melts at approximately 40°F . It is very irritating to skin, eyes, and mucous membranes . It may emit toxic fumes when heated to high temperatures .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Photophysical Properties
Synthesis of Aryloxazole Derivatives : A study by Fedyunyaeva and Shershukov (1993) involved the synthesis of 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides and related compounds through condensation and cyclodehydration reactions. These compounds exhibited interesting spectral and luminescence properties in different solvents, demonstrating the sulfonyl group's ability to transmit electronic effects to the overall molecular π-electron system of diaryloxazoles. This study suggests potential applications in materials science due to the observed salvation fluorochromia in polar solvents (Fedyunyaeva & Shershukov, 1993).
Chemical Reactivity and Structural Analysis : Research by Sarojini et al. (2012) on the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide from 4-methyl benzene sulfonyl chloride highlights the structural characterization and theoretical studies using DFT. This work provides insights into the stability and electronic properties of sulfonamide compounds, which could be relevant for developing new materials or pharmaceuticals (Sarojini et al., 2012).
Synthetic Methodologies for Heterocyclic Compounds
Solid-Phase Synthesis Techniques : A publication by Holte et al. (1998) discusses the use of polymer-supported sulfonyl chloride for the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. This method demonstrates an innovative approach to synthesizing heterocyclic compounds with potential applications in drug discovery and development (Holte, Thijs, & Zwanenburg, 1998).
Reactivity Towards Sulfonyl Chlorides : Beryozkina et al. (2015) explored the reactivity of N-unsubstituted triazoles with sulfonyl chlorides, leading to 1- and 2-sulfonyl-1,2,3-triazoles. This study opens up novel pathways for synthesizing sulfonylated azolyl triazoles, highlighting the influence of azolyl ring nature and sulfonyl chloride substituent size on product regioselectivity. Such findings could be crucial for the design of new compounds in medicinal chemistry and synthetic organic chemistry (Beryozkina et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-cyclobutyl-1,3-oxazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c14-19(16,17)11-6-4-9(5-7-11)12-8-15-13(18-12)10-2-1-3-10/h4-8,10H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPOIFIUGMSLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(O2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2828616.png)

![7-Chloro-5-(4-(2-methoxyphenyl)piperazin-1-yl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2828618.png)
![N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2828620.png)
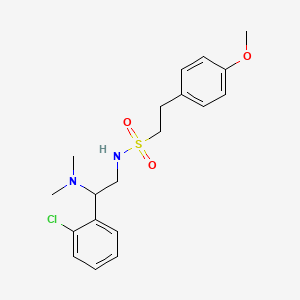
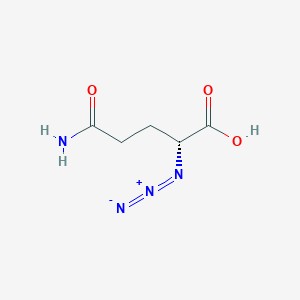
![N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2828625.png)
![2-methyl-N-[(4-methylphenyl)carbamothioyl]propanamide](/img/structure/B2828628.png)

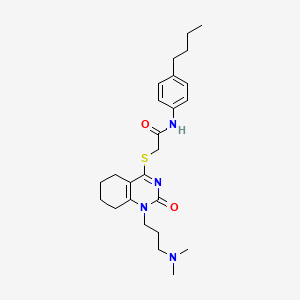
![N-(3,4-dimethoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2828635.png)
![2-Chloro-N-[[2-(methoxymethyl)phenyl]methyl]-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2828636.png)
